molecular formula C11H18O2S B13344776 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid

2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13344776
M. Wt: 214.33 g/mol
InChI Key: ADPHMGVUFWWAQK-UHFFFAOYSA-N
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Description

2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₈O₂S. It is characterized by a spirocyclic structure, which includes a sulfur atom bonded to an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-ylsulfanyl)spiro[3One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of the spirocyclic framework under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. Cold-chain transportation is often required to maintain the stability of the compound during storage and transport .

Chemical Reactions Analysis

Types of Reactions: 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The isopropylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by mimicking the structure of benzene rings, thereby interacting with molecular targets in a similar manner. The non-coplanar exit vectors of the spirocyclic core allow for unique interactions with biological molecules, potentially leading to enhanced bioactivity .

Comparison with Similar Compounds

Uniqueness: 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is unique due to its combination of a spirocyclic core and an isopropylsulfanyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a unique compound characterized by its spirocyclic structure and the presence of an isopropylsulfanyl group. Its molecular formula is C₁₁H₁₈O₂S, and it has garnered attention in medicinal chemistry due to its potential as a bioisostere for traditional aromatic compounds, particularly in drug design.

Structural Characteristics

The spiro[3.3]heptane core provides a non-coplanar arrangement of substituents, which can mimic the properties of phenyl rings found in many bioactive compounds. This structural feature allows it to interact with biological targets similarly to traditional aromatic systems while potentially offering improved pharmacological properties.

PropertyValue
Molecular FormulaC₁₁H₁₈O₂S
Molecular Weight214.33 g/mol
IUPAC NameThis compound
InChI KeyADPHMGVUFWWAQK-UHFFFAOYSA-N

The mechanism through which this compound exerts its biological effects is largely attributed to its ability to mimic the structure of phenyl rings, thus facilitating interactions with various molecular targets. This property is particularly advantageous in the context of drug development, where replacing less stable or more toxic moieties with this compound may enhance efficacy and reduce side effects.

1. Anticancer Activity

Research has demonstrated that substituting the phenyl ring in established anticancer drugs with a spiro[3.3]heptane core can maintain or even enhance biological activity. For instance, studies involving the replacement of the meta-substituted phenyl ring in Sonidegib showed that the resulting saturated analogs exhibited significant inhibition of the Hedgehog signaling pathway, a crucial target in cancer therapy.

Key Findings:

  • Sonidegib Analog Activity:
    • Original Sonidegib IC50: 0.0015 µM
    • Spiro[3.3]heptane analog IC50: 0.24 - 0.48 µM
    • Suggests retained potency despite structural modification .

2. Pharmacokinetic Properties

The incorporation of the spirocyclic structure has been shown to influence solubility and lipophilicity, which are critical for drug absorption and distribution:

  • Water Solubility: Remains low (<1 µM) across tested compounds.
  • Lipophilicity: Decreased by approximately 0.8 units when compared to Sonidegib, indicating potential for improved metabolic stability without compromising activity .

Comparison with Similar Compounds

The unique structure of this compound positions it favorably against other bioisosteres such as bicyclo[1.1.1]pentane and cubane, which are also utilized in medicinal chemistry.

CompoundStructural FeatureBiological Activity
This compoundSpirocyclic core with sulfur substitutionHigh potency in anticancer assays
Bicyclo[1.1.1]pentaneSaturated ring systemVariable potency
CubaneHighly strained structureLimited applications

Properties

Molecular Formula

C11H18O2S

Molecular Weight

214.33 g/mol

IUPAC Name

2-propan-2-ylsulfanylspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C11H18O2S/c1-8(2)14-11(9(12)13)6-10(7-11)4-3-5-10/h8H,3-7H2,1-2H3,(H,12,13)

InChI Key

ADPHMGVUFWWAQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1(CC2(C1)CCC2)C(=O)O

Origin of Product

United States

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